Cas no 89630-50-2 (Acetonitrile, (dimethylphosphinyl)-)

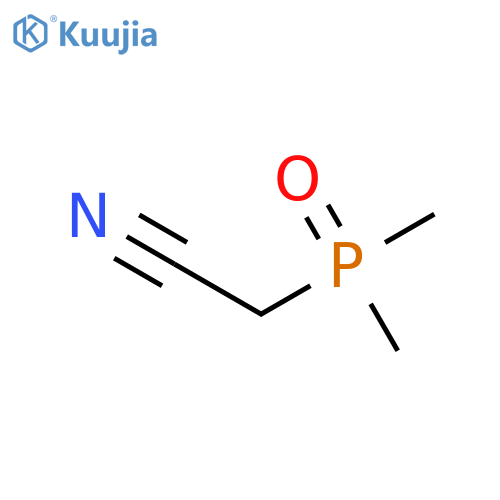

89630-50-2 structure

商品名:Acetonitrile, (dimethylphosphinyl)-

Acetonitrile, (dimethylphosphinyl)- 化学的及び物理的性質

名前と識別子

-

- Acetonitrile, (dimethylphosphinyl)-

- 2-dimethylphosphorylacetonitrile

- (Dimethylphosphoryl)acetonitrile

- SCHEMBL804499

- 89630-50-2

- DTXSID50525490

- 2-(DIMETHYLPHOSPHORYL)ACETONITRILE

- EN300-7493438

-

- インチ: InChI=1S/C4H8NOP/c1-7(2,6)4-3-5/h4H2,1-2H3

- InChIKey: KYKNMVJWVRZODV-UHFFFAOYSA-N

- ほほえんだ: CP(=O)(C)CC#N

計算された属性

- せいみつぶんしりょう: 117.034350876g/mol

- どういたいしつりょう: 117.034350876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 40.9Ų

じっけんとくせい

- PSA: 50.67000

- LogP: 1.13268

Acetonitrile, (dimethylphosphinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1227306-5g |

2-(Dimethylphosphoryl)acetonitrile |

89630-50-2 | 97% | 5g |

$688.0 | 2025-02-22 | |

| Ambeed | A1227306-1g |

2-(Dimethylphosphoryl)acetonitrile |

89630-50-2 | 97% | 1g |

$217.0 | 2025-02-22 | |

| Enamine | EN300-7493438-2.5g |

2-(dimethylphosphoryl)acetonitrile |

89630-50-2 | 95% | 2.5g |

$2127.0 | 2024-05-23 | |

| Enamine | EN300-7493438-0.05g |

2-(dimethylphosphoryl)acetonitrile |

89630-50-2 | 95% | 0.05g |

$252.0 | 2024-05-23 | |

| Enamine | EN300-7493438-1.0g |

2-(dimethylphosphoryl)acetonitrile |

89630-50-2 | 95% | 1.0g |

$1086.0 | 2024-05-23 | |

| Aaron | AR003XX7-5g |

Acetonitrile, (dimethylphosphinyl)- |

89630-50-2 | 95% | 5g |

$4353.00 | 2024-07-18 | |

| 1PlusChem | 1P003XOV-5g |

Acetonitrile, (dimethylphosphinyl)- |

89630-50-2 | 95% | 5g |

$3952.00 | 2024-04-20 | |

| Aaron | AR003XX7-500mg |

Acetonitrile, (dimethylphosphinyl)- |

89630-50-2 | 95% | 500mg |

$1190.00 | 2025-02-13 | |

| 1PlusChem | 1P003XOV-1g |

Acetonitrile, (dimethylphosphinyl)- |

89630-50-2 | 95% | 1g |

$1405.00 | 2024-04-20 | |

| 1PlusChem | 1P003XOV-2.5g |

Acetonitrile, (dimethylphosphinyl)- |

89630-50-2 | 95% | 2.5g |

$2691.00 | 2024-04-20 |

Acetonitrile, (dimethylphosphinyl)- 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

89630-50-2 (Acetonitrile, (dimethylphosphinyl)-) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89630-50-2)Acetonitrile, (dimethylphosphinyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):195.0/619.0